(1-Chlorocyclopropyl)benzene

Nucleophilic substitution Cross-coupling Leaving group ability

(1-Chlorocyclopropyl)benzene is a C9H9Cl aromatic compound comprising a phenyl ring directly attached to a 1-chlorocyclopropyl moiety. It is a versatile building block used in the synthesis of ligands, hydrazones, and cyclic compounds, and serves as a key intermediate for pharmaceuticals and agrochemicals, most notably the fungicide prothioconazole.

Molecular Formula C9H9Cl
Molecular Weight 152.62 g/mol
CAS No. 116005-40-4
Cat. No. B3024511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Chlorocyclopropyl)benzene
CAS116005-40-4
Molecular FormulaC9H9Cl
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)Cl
InChIInChI=1S/C9H9Cl/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeySUVKLPMDBMSOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-Chlorocyclopropyl)benzene (CAS 116005-40-4) Matters for Procurement and Synthesis Planning


(1-Chlorocyclopropyl)benzene is a C9H9Cl aromatic compound comprising a phenyl ring directly attached to a 1-chlorocyclopropyl moiety . It is a versatile building block used in the synthesis of ligands, hydrazones, and cyclic compounds, and serves as a key intermediate for pharmaceuticals and agrochemicals, most notably the fungicide prothioconazole [1]. Its unique combination of a strained cyclopropyl ring with a chlorine leaving group enables distinct reaction pathways not accessible to simpler aryl or alkyl halides.

The Risk of Substituting (1-Chlorocyclopropyl)benzene with Analogous Halides


Interchanging (1-Chlorocyclopropyl)benzene with seemingly similar compounds like (1-Bromocyclopropyl)benzene or cyclopropylbenzene is not a straightforward substitution. The chlorine atom's leaving group ability is distinct from bromine, leading to different reaction rates and selectivity profiles in nucleophilic substitutions and cross-couplings [1] [2]. Furthermore, the cyclopropyl ring imparts unique electronic and steric effects that influence carbocation stability and reaction pathways, as seen in the anomalous case of phenyl vs. cyclopropyl substitution [3]. Directly replacing the chlorocyclopropyl unit with a simpler alkyl halide can fundamentally alter the outcome of key synthetic steps, particularly in the preparation of complex, biologically active molecules.

Quantitative Evidence for Selecting (1-Chlorocyclopropyl)benzene Over Its Analogs


Balanced Reactivity: Chloride vs. Bromide Leaving Group in Cyclopropyl Systems

(1-Chlorocyclopropyl)benzene offers a reactivity profile intermediate between the more labile bromide and the inert cyclopropyl system. The bromide analog, (1-bromocyclopropyl)benzene, is a more reactive electrophile in SN2-type reactions [1]. However, this increased reactivity often leads to unwanted side reactions and lower selectivity. The chloride derivative provides a more controlled and selective reaction pathway, crucial for constructing complex molecules where precise functional group manipulation is required. For instance, in sulfoxide-magnesium exchange reactions to generate cyclopropylidene carbenoids, the 1-chlorocyclopropyl system is specifically utilized, yielding products with high fidelity, whereas the bromide might lead to premature decomposition [2].

Nucleophilic substitution Cross-coupling Leaving group ability

Physical Property Advantages: Density and Volatility Comparison

The physical properties of (1-Chlorocyclopropyl)benzene differentiate it from its brominated analog, impacting its handling in industrial and laboratory settings. The chloride derivative has a predicted density of 1.2 ± 0.1 g/cm³ and a boiling point of 215.1 ± 19.0 °C at 760 mmHg . In contrast, (1-bromocyclopropyl)benzene exhibits a significantly higher predicted density of 1.513 ± 0.06 g/cm³ and a much lower boiling point of 98 °C (at 0.004 Torr) . The lower density and higher boiling point of the chloride can be advantageous for certain downstream processing and formulation steps, potentially simplifying solvent removal and purification.

Physicochemical properties Formulation Process chemistry

Established Utility as a Crucial Intermediate in High-Value Agrochemical Synthesis

(1-Chlorocyclopropyl)benzene is not merely a research chemical; it is a structurally defining fragment in the synthesis of prothioconazole, a major systemic fungicide with global market significance [1] [2]. The compound's 1-chlorocyclopropyl group is incorporated into the final active ingredient, and its specific reactivity is essential for constructing the molecule's core. Analogs lacking this exact substitution pattern (e.g., simpler alkyl halides or unsubstituted cyclopropyl groups) would not yield the target fungicide. Patents detail processes for preparing intermediates like 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol, which are directly derived from a 1-chlorocyclopropyl ketone precursor [3].

Agrochemicals Fungicide synthesis Prothioconazole

Optimal Scenarios for Procuring and Utilizing (1-Chlorocyclopropyl)benzene


Synthesis of Triazole Fungicides and Related Agrochemical Intermediates

Procurement of (1-Chlorocyclopropyl)benzene is essential for the synthesis of prothioconazole and its analogs, a class of sterol biosynthesis-inhibiting fungicides. The compound serves as a direct precursor to the key intermediate 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol [1]. Its specific 1-chlorocyclopropyl motif is irreplaceable in the target molecule's structure-activity relationship (SAR) [2].

Development of Novel Cyclopropyl-Containing Pharmaceuticals

In medicinal chemistry, the cyclopropyl group is valued for its ability to increase potency, fix conformation, and improve pharmacokinetic (PK) properties . (1-Chlorocyclopropyl)benzene provides a versatile entry point for installing this privileged motif onto aromatic scaffolds. Its reactivity profile allows for the construction of diverse chemical space for lead optimization programs, particularly where controlled nucleophilic substitution or transition metal-catalyzed cross-coupling is required [1].

Generation of Cyclopropylidene Carbenoids for Complex Molecule Synthesis

Researchers aiming to access strained cyclopropylidene intermediates for cycloadditions or rearrangement reactions should select (1-Chlorocyclopropyl)benzene-derived sulfoxides. These compounds undergo smooth sulfoxide-magnesium exchange to generate reactive magnesium carbenoids in high yield, a transformation that is well-established and less feasible with the corresponding bromides [1]. This route is a cornerstone for synthesizing stereodefined cyclopropanes and allenic alcohols [1].

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